Product packaging for spoVJ protein(Cat. No.:CAS No. 143068-16-0)

spoVJ protein

Cat. No.: B582958
CAS No.: 143068-16-0
M. Wt: 810.079
InChI Key: JORXWXINWXERBE-MWSBECBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Nomenclature Evolution

The gene encoding this protein was first identified in Bacillus subtilis and designated spoVK. Subsequent genetic mapping studies revealed that a mutation previously thought to define a separate gene, spoVJ, was in fact located within the spoVK gene. This discovery clarified that the spoVJ mutation was an allele of spoVK, leading to the consolidation of the nomenclature. Today, the protein is referred to as SpoVK in scientific literature to reflect its correct genetic identity nih.gov.

Phylogenetic Classification within Bacterial Proteomes

SpoVK is a member of the large and functionally diverse AAA+ (ATPases Associated with diverse cellular Activities) superfamily of proteins researchgate.netnih.gov. These proteins are known to harness the energy from ATP hydrolysis to remodel macromolecules and are found in all domains of life wikipedia.orgresearchgate.net.

Phyletic analysis places SpoVK within a distinct higher-order clade known as the SpoVK-EccA-like clade. This group is evolutionarily related to the FtsH family of AAA+ domains and is considered a sister group to the chaperone CbbX researchgate.net. The defining feature of this clade is a conserved ATPase module of approximately 200-250 amino acids that forms a ring-shaped complex researchgate.netnih.gov.

Table 1: Phylogenetic Classification of SpoVK
Classification LevelNameKey Characteristics
SuperfamilyAAA+ (ATPases Associated with diverse cellular Activities)Conserved ATPase module; typically forms hexameric rings to perform energy-dependent macromolecular remodeling. nih.govwikipedia.org
CladeSpoVK-EccA-likeA distinct higher-order clade of AAA+ ATPases. researchgate.net
FamilySpoVKSpecialized chaperones involved in bacterial surface assembly. researchgate.net
Related GroupFtsH / CbbXEvolutionarily related AAA+ chaperones. researchgate.net

Fundamental Significance in Bacterial Developmental Biology

The formation of endospores is a crucial survival strategy for bacteria like Bacillus subtilis. When faced with nutritional stress, these bacteria can undergo a complex developmental process called sporulation to form a dormant, highly resistant spore cuni.czwikipedia.org. This process involves an asymmetric cell division that produces a mother cell and a smaller prespore, which is eventually encased in protective layers before the mother cell lyses wikipedia.org.

SpoVK plays an indispensable role in this process as a dedicated chaperone protein within the mother cell researchgate.net. Its primary function is to ensure the proper assembly of the spore's surface layers, particularly the peptidoglycan cortex, a thick layer that confers heat resistance and dormancy to the spore researchgate.netresearchgate.net. Without a functional SpoVK, the assembly of these layers is compromised, leading to defective spores that cannot survive harsh environmental conditions.

Recent research has pinpointed the specific molecular function of SpoVK. It acts as a chaperone to activate the peptidoglycan glycosyltransferase MurG researchgate.netresearchgate.net. MurG is the enzyme responsible for a critical step in the synthesis of Lipid II, the building block of peptidoglycan researchgate.net. By activating MurG, SpoVK ensures that the necessary components for the spore cortex are synthesized correctly at the spore surface researchgate.net. Deletion of spoVK leads to the accumulation of peptidoglycan precursors, indicating a bottleneck in the synthesis pathway that SpoVK normally facilitates researchgate.netresearchgate.net. Furthermore, SpoVK's localization and stability are influenced by another sporulation protein, SpoVID, linking its function to the proper assembly of the outer spore coat researchgate.netresearchgate.net.

Table 2: Summary of Research Findings on SpoVK Function
AspectFindingSignificance
Protein Class Dedicated Chaperone (AAA+ Superfamily)Uses ATP to facilitate the proper function of other proteins. researchgate.net
Primary Function Activation of MurGEnsures the synthesis of Lipid II, the precursor for the spore peptidoglycan cortex. researchgate.net
Biological Process Spore Surface AssemblyEssential for the formation of the protective layers of the bacterial endospore. researchgate.net
Cellular Localization Mother cell, localized to the forespore surfacePositions the protein where peptidoglycan synthesis for the spore cortex occurs. researchgate.net
Key Interaction Partner SpoVIDThe LysM domain of SpoVID is required for proper SpoVK localization and affects its stability. researchgate.netresearchgate.net

Properties

CAS No.

143068-16-0

Molecular Formula

C44H75NO12

Molecular Weight

810.079

InChI

InChI=1S/C44H75NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h19,24,26-34,36-41,46-49,52H,10-18,20-23H2,1-9H3/b25-19+,35-24-/t26-,27?,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,41?,44+/m0/s1

InChI Key

JORXWXINWXERBE-MWSBECBTSA-N

SMILES

CCCC1C=C(CC(CC(C2C(CC(C(O2)(C(C(=O)N3CCCCC3C(=O)OC(C(C(C=C1O)O)C)C(C)CC4CCC(C(C4)OC)O)O)O)C)OC)OC)C)C

Synonyms

spoVJ protein

Origin of Product

United States

Molecular Architecture and Structural Determinants

Structural Homology and Comparative Modeling within the AAA+ ATPase Family

Insights from Homologous Protein Structures (e.g., PDB entries)

The spoVJ/spoVK protein belongs to the AAA+ (ATPases Associated with diverse cellular Activities) superfamily, a group of proteins characterized by their ability to bind and hydrolyze ATP, which often drives mechanical processes within the cell nih.govcshl.edu. This classification provides a framework for predicting its general structural features, which typically include an N-terminal domain and one or two AAA+ modules, each containing conserved motifs involved in nucleotide binding and hydrolysis.

Direct structural information for Bacillus subtilis spoVJ/spoVK is limited. However, insights can be gained from homologous proteins. A structure for a homologous protein from Rhodobacter sphaeroides is available in the Protein Data Bank (PDB) under the entry 3ZUH , which shares approximately 41% sequence identity with spoVK uni-goettingen.de. Such homologous structures allow for comparative analysis, aiding in the prediction of conserved structural elements, such as the Walker A and Walker B motifs essential for ATP binding and hydrolysis within the AAA+ domains.

Furthermore, computational methods like AlphaFold have generated predicted structures. The AlphaFold model for spoVK is accessible via accession number P27643 uni-goettingen.de. These predicted models, alongside homologous structures, provide valuable starting points for understanding the protein's potential three-dimensional fold, domain organization, and the spatial arrangement of residues critical for its function. Interactions with chaperone proteins, such as GroEL and GroES, have also been noted for spoVK string-db.org, suggesting that its proper folding and structural integrity might be assisted by cellular chaperones, a common characteristic of proteins involved in complex cellular machinery.

Protein/Homolog NamePDB ID / SourceOrganismSequence IdentityStructural Features/Notes
SpoVK3ZUHRhodobacter sphaeroides~41%Homologous protein structure; AAA+ family member
SpoVKP27643Bacillus subtilisN/AAlphaFold structure prediction; AAA+ family member

Post-Translational Modifications and their Influence on Structure

Post-translational modifications (PTMs) are critical cellular processes that expand the functional repertoire of proteins by altering their physicochemical properties, stability, localization, and interactions abcam.comthermofisher.comwikipedia.orgnih.govnih.gov. While specific PTMs directly reported for the spoVJ/spoVK protein are not extensively detailed in the readily available scientific literature, PTMs are known to profoundly impact protein structure and function across diverse biological systems.

Common PTMs include phosphorylation, acetylation, glycosylation, and ubiquitination abcam.comthermofisher.comwikipedia.orgnih.govnih.gov. For instance, phosphorylation, the addition of a phosphate (B84403) group, can introduce a negative charge and alter the protein's conformation, affecting its enzymatic activity or its ability to bind to other molecules abcam.comnih.govnih.gov. Glycosylation, the attachment of carbohydrate chains, can influence protein folding, stability, and interactions with the extracellular environment or other cellular components abcam.comwikipedia.orgnih.gov. Acetylation and methylation can modulate protein-protein interactions and gene expression abcam.comnih.gov.

Given that spoVJ/spoVK is involved in the complex process of sporulation, it is plausible that such modifications could regulate its activity, localization, or assembly into spore coat structures. If spoVJ/spoVK undergoes PTMs, these modifications would likely fine-tune its structural state, thereby influencing its role in the precise temporal and spatial organization required for endospore formation. Further research is needed to identify and characterize any PTMs that may occur on the spoVJ/spoVK protein and to elucidate their specific impact on its structure and biological function.

Enzymatic Activity and Mechanistic Insights

Adenosine Triphosphate (ATP) Hydrolysis Kinetics and Regulation

The enzymatic function of spoVJ is intrinsically linked to its ability to hydrolyze Adenosine Triphosphate (ATP). As a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins, spoVJ harnesses the energy derived from ATP hydrolysis to perform its chaperone functions. The fundamental reaction catalyzed by spoVJ is the conversion of ATP and water into Adenosine Diphosphate (ADP), an inorganic phosphate (B84403) (Pi), and a proton (H+).

While detailed kinetic parameters for spoVJ's ATPase activity are still a subject of ongoing research, the general principles of Michaelis-Menten kinetics are expected to apply. These parameters, including the Michaelis constant (Km) and the maximum reaction velocity (Vmax), are crucial for understanding the efficiency and substrate affinity of the enzyme. The turnover number (kcat) would further provide insight into the number of ATP molecules hydrolyzed per spoVJ molecule per unit of time. It is anticipated that the ATPase activity of spoVJ is tightly regulated to correspond with the specific temporal requirements of spore formation.

Allosteric Regulation of ATPase Activity

The ATPase activity of spoVJ is likely subject to allosteric regulation, a mechanism where the binding of a molecule at one site on the protein influences the activity at another site. This mode of regulation would allow for precise control over spoVJ's function, ensuring that its ATP-hydrolyzing and chaperone activities are deployed only when and where they are needed during sporulation.

Potential allosteric modulators could include substrate proteins, cochaperones, or other signaling molecules involved in the sporulation cascade. The binding of these modulators to allosteric sites on spoVJ could induce conformational changes that either enhance or inhibit its ATPase activity. For instance, the interaction with its primary substrate, MurG, might stimulate ATP hydrolysis, coupling the energy release directly to the chaperone-mediated activation of the glycosyltransferase. Further investigation is required to identify specific allosteric effectors and to characterize the structural basis of their regulatory influence on spoVJ's enzymatic function.

Molecular Chaperone Functionality

Beyond its ATPase activity, spoVJ functions as a molecular chaperone, a class of proteins that assist in the proper folding, assembly, and activation of other proteins. The chaperone activity of spoVJ is essential for the maturation of the bacterial spore.

Substrate Recognition and Binding Mechanisms

A key aspect of spoVJ's chaperone function is its ability to recognize and bind to specific substrate proteins. The primary known substrate of spoVJ is the peptidoglycan glycosyltransferase MurG. Research indicates that the N-terminal region of the spoVJ protein plays a critical role in this interaction. researchgate.net The specificity of this recognition is vital to prevent off-target interactions and to ensure that the chaperone activity is directed towards its intended cellular partner. The binding mechanism likely involves specific structural motifs on both spoVJ and MurG, facilitating a stable but transient interaction that is necessary for the subsequent activation steps.

Conformational Remodeling Activities

Upon binding ATP and its substrate, spoVJ is thought to undergo significant conformational changes. These changes are fundamental to its chaperone activity, as they are coupled to the remodeling of the substrate protein. By utilizing the energy from ATP hydrolysis, spoVJ can induce conformational alterations in MurG, transitioning it from an inactive or less active state to a fully functional one. This process may involve the unfolding of misfolded regions, the stabilization of a productive conformation, or the assembly of MurG into a larger functional complex. The cyclical nature of ATP binding, hydrolysis, and product release drives these conformational changes in spoVJ, which in turn orchestrates the conformational remodeling of its substrate.

Promotion of MurG Peptidoglycan Glycosyltransferase Activity

The central role of spoVJ's chaperone activity during sporulation is the activation of MurG, an enzyme responsible for a crucial step in the synthesis of the spore's peptidoglycan layer. This protective layer is essential for the spore's resistance to environmental stresses.

Mechanism of MurG Activation

The precise mechanism by which spoVJ activates MurG is an area of active investigation. It is hypothesized that the interaction between spoVJ and MurG, driven by ATP hydrolysis, leads to a conformational state in MurG that is more conducive to its glycosyltransferase activity. Co-purification experiments have confirmed a direct interaction between spoVJ and MurG, with the N-terminus of spoVJ being essential for this association. researchgate.net This suggests a model where spoVJ acts as a dedicated chaperone, specifically targeting MurG to ensure its proper function at the appropriate time and location during spore development. The activation is likely a dynamic process involving a cycle of binding, conformational change, and release, all powered by the ATPase engine of spoVJ.

Interactive Data Table: Key Features of this compound

FeatureDescription
Protein Name spoVJ (also known as spoVK)
Protein Family AAA+ ATPase
Enzymatic Activity ATP hydrolysis (ATP + H2O → ADP + Pi + H+)
Function Molecular chaperone, spore maturation
Primary Substrate MurG (peptidoglycan glycosyltransferase)
Regulatory Domain N-terminus implicated in MurG binding researchgate.net

Role in Peptidoglycan Polymerization at the Forespore Surface

The synthesis of the spore cortex, a specialized peptidoglycan layer located between the inner and outer forespore membranes, is a critical step in the formation of resilient endospores in bacteria such as Bacillus subtilis. This process is essential for establishing the spore's characteristic heat resistance. The polymerization of peptidoglycan at the forespore surface is a spatially and temporally regulated process involving a dedicated set of proteins, distinct from those used during vegetative cell wall synthesis.

Central to cortex synthesis is the enzymatic activity of a multiprotein complex that assembles in the intermembrane space of the forespore. Key components of this machinery include the sporulation-specific proteins SpoVD and SpoVE. Mutations in the genes encoding these proteins lead to the production of heat-sensitive spores that completely lack a cortex layer, underscoring their indispensable role. nih.gov

SpoVD is a class B high-molecular-weight penicillin-binding protein (PBP) that functions as a transpeptidase. nih.gov Its primary role is to catalyze the formation of peptide cross-links between adjacent glycan strands in the nascent cortex peptidoglycan. This cross-linking provides structural integrity and rigidity to the cortex. The transpeptidase activity of SpoVD is essential for cortex synthesis; mutations in the active-site serine residue of its transpeptidase domain result in the same phenotype as a complete deletion of the spoVD gene—a failure to form the cortex. nih.gov

The proper localization and function of SpoVD are dependent on another crucial protein, SpoVE. SpoVE is a putative lipid II flippase, responsible for translocating the peptidoglycan precursor, Lipid II, from the mother cell cytoplasm across the outer forespore membrane into the intermembrane space where cortex synthesis occurs. nih.govnih.gov Research has demonstrated a direct and functional interaction between SpoVE and SpoVD. nih.govresearchgate.net SpoVD requires SpoVE for its recruitment and stabilization at the outer forespore membrane, the site of peptidoglycan polymerization. nih.govnih.gov In turn, SpoVD protects SpoVE from proteolytic degradation. nih.govresearchgate.net This reciprocal dependence suggests they form a stable complex to coordinate the supply of precursors with their polymerization.

The concerted action of the SpoVE-SpoVD complex is a critical checkpoint in spore cortex formation. Strains with mutations in either spoVE or spoVD exhibit an accumulation of soluble peptidoglycan precursors, indicating a block at the polymerization stage of peptidoglycan synthesis. nih.govnih.gov This accumulation confirms their role downstream of precursor synthesis. The timing of cortex synthesis is also tightly regulated. The expression of spoVD and spoVE occurs in the mother cell early during sporulation. However, the increased synthesis of the necessary peptidoglycan precursors is dependent on the activation of a later mother cell transcription factor, σK. This regulatory mechanism ensures that cortex polymerization is initiated only after the completion of forespore engulfment. nih.gov

The table below summarizes the phenotypes of mutants in key genes involved in forespore peptidoglycan polymerization, highlighting the critical role of the SpoVD-SpoVE complex.

Gene MutantPhenotypeBiochemical Observation
spoVDForms heat-sensitive spores completely lacking the cortex layer. nih.govAccumulation of soluble peptidoglycan precursors. nih.gov
spoVEIdentical phenotype to spoVD mutants; forms heat-sensitive spores completely lacking the cortex layer. nih.govAccumulation of soluble peptidoglycan precursors. nih.gov
spoVD (active site mutant)Same as spoVD deletion; no cortex formation and loss of heat resistance. nih.govDemonstrates the necessity of transpeptidase activity. nih.gov

Based on a comprehensive search of available scientific literature, there is no protein designated as "this compound" involved in bacterial developmental processes or endospore formation. It is possible that this is a misnomer, a typographical error, or refers to a protein that is not yet characterized or widely documented in scientific databases under this name.

Therefore, it is not possible to generate a scientifically accurate article on the "this compound" that adheres to the requested outline, as no data exists for its functional roles in spore maturation, asymmetric septation, cortex assembly, or forespore morphogenesis.

Information is available for a wide range of other sporulation ("Spo") proteins that are critical to these processes, such as SpoVD, SpoVE, SpoIVA, SpoVID, and SpoIIE, among others. However, discussing these proteins would violate the strict instructions to focus solely on "this compound."

Functional Roles in Bacterial Developmental Processes

Cellular Localization Dynamics During Sporulation

Mother Cell Expression and Function

The gene encoding the SpoVJ protein is transcribed in the mother cell compartment following the asymmetric cell division that establishes the mother cell and forespore. Its expression is under the control of mother cell-specific sigma factors, ensuring its production at the correct time during sporulation. oup.commdpi.com Once synthesized, SpoVJ is initially distributed in the mother cell membrane. oup.com

The primary function of SpoVJ within the mother cell is to act as an anchor and a signaling component. It is a key part of a larger protein complex that assembles in the mother cell membrane that surrounds the forespore. harvard.eduharvard.edu This localization is not static; rather, SpoVJ is progressively enriched at the sporulation septum. This targeted localization is achieved through a "diffusion and capture" mechanism, where the protein moves within the membrane and is then trapped at the septal region through interactions with other proteins. oup.com This strategic positioning is essential for mediating communication and morphological changes between the two cellular compartments.

Forespore-Associated Localization and Transient Interactions

A critical aspect of SpoVJ's function is its dynamic localization to the outer forespore membrane and its transient interactions with proteins expressed in the forespore. Following its initial synthesis in the mother cell, SpoVJ is specifically recruited to the membrane engulfing the forespore. oup.com This recruitment is dependent on interactions with forespore-specific proteins.

A well-documented interaction is the "zipper-like" mechanism involving mother cell proteins, such as SpoVJ, and forespore-expressed proteins like SpoIIQ. nih.govpnas.orgasm.org The extracellular domains of these proteins, located in the intermembrane space between the mother cell and the forespore, interact directly. harvard.edupnas.org This interaction tethers SpoVJ to the forespore, ensuring it tracks with the engulfing membrane as it migrates around the developing spore. nih.gov

These interactions are transient and are part of a larger network of protein associations that anchor signaling complexes in the septal membrane. harvard.edudntb.gov.ua This web of interactions ensures the stability and proper positioning of the machinery required for subsequent stages of spore development, including the activation of late-stage sigma factors and the assembly of the spore coat. harvard.edunih.gov The dynamic nature of these interactions allows for the precise coordination of developmental events across two different cells, a hallmark of the bacterial sporulation process.

Genetic Regulation and Transcriptional Control

Transcriptional Activation Mechanisms

The transcriptional activation of the spoVJ gene is intrinsically linked to the cascade of sigma factor activation that drives the sporulation process in Bacillus subtilis. The initiation of transcription is not dependent on a single static mechanism but rather on a dynamic interplay of RNA polymerase holoenzymes programmed by different sigma factors that recognize specific promoter sequences. This ensures that spoVJ expression is integrated into the broader developmental timeline of the mother cell. The activation is a direct consequence of the availability of active forms of the specific sigma factors within the mother cell at particular stages of sporulation. Early in the process, the activation of one sigma factor initiates the first wave of spoVJ transcription. As sporulation progresses, a second sigma factor becomes active, taking over the responsibility of maintaining spoVJ expression. This sequential activation mechanism is a key feature of spoVJ regulation, guaranteeing a sustained supply of the SpoVJ protein throughout the later stages of spore formation.

Role of Sigma Factors in Gene Expression

Sigma factors are key regulatory proteins that direct the RNA polymerase to specific promoter sequences, thereby controlling the transcription of distinct sets of genes. The expression of the spoVJ gene is a classic example of developmental regulation mediated by the sequential action of two different mother cell-specific sigma factors: σE and σK. nih.gov

During the early stages of mother cell-specific gene expression, the σE sigma factor becomes active. The RNA polymerase holoenzyme containing σE (EσE) recognizes and binds to the upstream promoter of the spoVJ gene, designated as P1. nih.gov This binding initiates the first phase of spoVJ transcription. The consensus sequence for promoters recognized by σE has been well-characterized and provides a basis for the specific recognition of the P1 promoter. figshare.com The activation of σE itself is a tightly regulated event, ensuring that spoVJ expression from P1 commences at the appropriate time in the sporulation cascade.

As sporulation proceeds to its later stages, the σK sigma factor is synthesized and becomes active in the mother cell. The RNA polymerase holoenzyme associated with σK (EσK) then recognizes and initiates transcription from the second, downstream promoter of the spoVJ gene, known as P2. nih.gov This leads to the continued expression of spoVJ after the activity of σE has diminished. The consensus sequence for σK-dependent promoters differs from that of σE-dependent promoters, which accounts for the specific recognition of the P2 promoter by EσK. figshare.com The sequential activation from σE to σK ensures that this compound levels are maintained throughout the later, critical stages of spore maturation.

Dual Promoter Systems and Sequential Activation

A key feature of spoVJ regulation is its dual promoter system, which allows for its expression to be maintained over an extended period during sporulation through sequential activation by different sigma factors. nih.gov This regulatory strategy ensures a continuous supply of the this compound, which is essential for normal spore development. The removal of the first promoter (P1) has been shown to cause a significant delay in the formation of heat-resistant spores, highlighting the importance of this dual expression system. nih.gov

The upstream promoter, P1, is responsible for the initial phase of spoVJ expression and is under the control of the σE sigma factor. nih.gov The nucleotide sequence of the P1 promoter region contains conserved elements that are recognized by the EσE holoenzyme. A comparison of the P1 promoter sequence with other σE-dependent promoters reveals similarities in the -35 and -10 regions, which are critical for sigma factor binding and transcription initiation.

Promoter ElementConsensus Sequence for σE-dependent promoters figshare.com
-35 regionConsensus
-10 regionConsensus

Note: The specific sequences for the spoVJ P1 promoter share homology with the established consensus sequences for σE-dependent promoters.

The downstream promoter, P2, is activated later in sporulation and is dependent on the σK sigma factor. nih.gov The EσK holoenzyme specifically recognizes the conserved nucleotide sequences within the P2 promoter region. The characterization of the P2 promoter shows a distinct sequence in the -35 and -10 regions that aligns with the consensus sequence for σK-dependent promoters. figshare.com This ensures the temporal specificity of transcription initiation from P2.

Promoter ElementConsensus Sequence for σK-dependent promoters figshare.com
-35 regionConsensus
-10 regionConsensus

Note: The specific sequences for the spoVJ P2 promoter share homology with the established consensus sequences for σK-dependent promoters.

Spatial and Temporal Expression Patterns within the Sporulating Cell

The synthesis of the this compound is confined to the mother cell compartment of the sporangium and occurs during the late stages of sporulation. This specific pattern of expression is primarily dictated by the activity of the mother cell-specific RNA polymerase sigma factor, σK.

The activation of σK is a key regulatory event that triggers a cascade of late mother-cell-specific gene expression. nih.gov The sigK gene itself is subject to complex regulation, including a programmed chromosomal rearrangement to form the active gene and subsequent transcriptional and post-translational control. nih.govuniprot.org Once active, σK directs the transcription of a regulon of genes, including spoVJ, whose products are required for the final stages of spore maturation, such as cortex and coat assembly.

Experimental evidence indicates that the expression of spoVJ commences at approximately hour four of sporulation and continues for several hours. This timing coincides with the period of intense morphogenetic activity within the mother cell, leading to the development of the mature endospore. The localization of this compound is presumed to be within the mother cell cytoplasm or associated with the developing spore structures, consistent with its role in late-stage sporulation events.

The table below summarizes the key aspects of the spatial and temporal expression of spoVJ.

FeatureDescription
Spatial Localization Mother cell compartment of the sporangium
Temporal Expression Late stages of sporulation (commencing around hour 4)
Primary Regulator RNA polymerase sigma factor σK
Associated Sporulation Stage Spore cortex and coat assembly, spore maturation

Detailed research findings have elucidated the hierarchical nature of gene expression during sporulation, with the sequential activation of different sigma factors in the forespore and mother cell driving the developmental process forward. nih.govwikipedia.org The appearance of σK activity in the mother cell is dependent on prior gene expression events in both the forespore and the mother cell, ensuring that the late-stage genes like spoVJ are only expressed after the successful completion of earlier developmental milestones. nih.gov This intricate regulatory network guarantees the orderly and efficient formation of a mature and resistant endospore. wikipedia.org

Protein Protein Interactions and Cellular Networks

Interaction with MurG Glycosyltransferase

Current research has not established a direct interaction between SpoVK and the MurG glycosyltransferase. MurG is a crucial enzyme involved in the synthesis of peptidoglycan, a major component of the bacterial cell wall and the spore cortex. While both proteins are active during sporulation, their functional relationship appears to be indirect, with each contributing to different but essential aspects of spore morphogenesis.

Association with SpoIVA and Other Spore Coat Proteins

A pivotal interaction for the localization and function of SpoVK is its association with SpoIVA. SpoIVA is an essential ATPase that forms a foundational layer, or "basement," for the assembly of the spore coat on the surface of the forespore. Research has demonstrated that the correct localization of SpoVK to the developing spore is dependent on the presence of SpoIVA. In the absence of SpoIVA, SpoVK fails to localize correctly, leading to defects in spore formation.

This dependency highlights a hierarchical assembly process for the spore coat, where SpoIVA acts as a scaffold, recruiting other proteins, including SpoVK, to the site of coat formation. The interaction between SpoIVA and SpoVK is therefore critical for the subsequent assembly of the inner and outer coat layers.

Table 1: Proteins Interacting with SpoVK

Interacting ProteinFunctionRole in Interaction
SpoIVAATPase, forms basement layer of the spore coatEssential for the correct localization of SpoVK to the forespore.

Integration into Sporulation Regulatory Checkpoints

The expression of the spoVK gene is under the control of the mother cell-specific RNA polymerase sigma factor, σE (sigma-E). This places SpoVK within the σE regulon, a network of genes that are activated in the mother cell during the early to middle stages of sporulation. The activation of σE is a critical regulatory checkpoint, ensuring that the genes required for engulfment of the forespore and subsequent spore coat assembly are expressed at the appropriate time.

The temporal regulation of spoVK expression by σE ensures that the SpoVK protein is synthesized precisely when and where it is needed for spore coat morphogenesis. This integration into the sporulation-specific transcriptional network is a key aspect of its function.

Functional Coupling with Other Sporulation Proteins

The function of SpoVK is tightly coupled with that of other proteins involved in spore coat and cortex formation. A mutation originally designated as spoVJ517, which was later found to be located within the spoVK gene, results in spores that are sensitive to heat and organic solvents but resistant to lysozyme. nih.gov This atypical resistance phenotype suggests a defect in the proper assembly or maturation of the spore's protective layers.

This phenotype underscores the functional interdependence of SpoVK with the enzymatic machinery responsible for cortex peptidoglycan synthesis and the structural proteins of the spore coat. While direct physical interactions with all of these components have not been fully elucidated, the consequence of SpoVK dysfunction points to its critical role in the coordinated construction of the spore envelope.

Genetic Perturbations and Phenotypic Characterization

Consequences of spoVK (formerly spoVJ) Gene Deletion or Inactivation

The absence or inactivation of the spoVK gene can lead to observable defects in the sporulation process. Studies have indicated that the proper expression of spoVK from both its P1 and P2 promoters is essential for normal sporulation, and the removal of P1 resulted in a delay in the formation of heat-resistant spores researchgate.net. While some research suggests that spoVK null mutants might sporulate at levels comparable to the wild type under specific experimental conditions ajol.info, other findings point to a more direct impact. For instance, specific mutational variants of spoVK have been shown to cause significant reductions in sporulation efficiency, ranging from 100-fold to 1000-fold researchgate.net. Furthermore, improper spore surface assembly can lead to the mislocalization of SpoVK itself, which in turn can cause sporulation arrest pnas.orgajol.info. Mutants lacking functional spoVK have also been noted to be equivalently defective in acquiring resistance to organic solvents, heat, and lysozyme, indicating compromised spore properties frontiersin.org.

Functional Analysis of Specific Mutational Variants

The SpoVK protein functions as an AAA+ ATPase, hydrolyzing ATP to ADP and phosphate (B84403), a process likely integral to its chaperone activity uni-goettingen.deresearchgate.net. Research into specific mutational variants has illuminated its functional requirements. For example, variants such as spoVK B* and spoVK R* have been shown to drastically reduce sporulation efficiency when co-expressed with the wild-type spoVK gene, indicating critical roles for these regions in SpoVK's function researchgate.net. Furthermore, the N-terminal domain (ΔNTD) and another variant (A*) did not significantly reduce sporulation efficiency, suggesting these regions might be less critical or that the mutations did not lead to a loss of function researchgate.net. The protein's localization and stability are also influenced by other sporulation proteins; for instance, spoIVA mutations, which cause spore coat mis-assembly, lead to lower levels of SpoVK, while spoVID mutations increase SpoVK levels, suggesting complex regulatory interactions researchgate.net.

Genetic Complementation Studies

Genetic complementation is a standard method for confirming the function of sporulation genes by restoring a wild-type phenotype to a mutant strain. While direct complementation studies specifically for spoVK are not extensively detailed in the provided search results, the general principle is well-established for spo genes. The necessity of spoVK expression from its dual promoters for normal sporulation underscores the importance of restoring its expression through genetic means researchgate.net. Moreover, studies have shown that complementation of mutations in other spore coat assembly genes, such as spoIVA, can affect the levels of SpoVK, indirectly supporting the role of complementation in understanding SpoVK's context within the sporulation pathway researchgate.net.

Evolutionary Biology and Comparative Genomics

Conservation Patterns across Bacillus Species and Firmicutes

The gene encoding the SpoVK protein is highly conserved among spore-forming members of the phylum Firmicutes, which includes the well-studied genus Bacillus. This conservation underscores the fundamental role of SpoVK in the sporulation process, a key survival mechanism for these bacteria. nih.govnih.gov While the core sporulation machinery is generally conserved, the extent of conservation for individual proteins like SpoVK can vary, reflecting the evolutionary adaptations of different species to their specific environments. nih.govnih.govmontana.edu

Comparative genomic analyses have shown that orthologs of spoVK are present in a wide range of Bacillus species and other Firmicutes. The degree of amino acid sequence identity among these orthologs is typically high, particularly in the regions corresponding to the functional domains of the protein.

Table 1: Conservation of SpoVK Orthologs in Selected Firmicutes

OrganismPhylum/ClassSpoVK Ortholog PresenceNotes
Bacillus subtilisBacilliPresentModel organism for sporulation studies.
Bacillus anthracisBacilliPresentPathogenic species where sporulation is critical for virulence.
Bacillus cereusBacilliPresentFoodborne pathogen, forms resilient spores.
Clostridioides difficileClostridiaPresentAnaerobic pathogen; sporulation is key to its transmission and pathogenesis. nih.gov
Clostridium perfringensClostridiaPresentCauses gas gangrene and food poisoning; sporulation is linked to toxin production. nih.gov

The presence of SpoVK across such a diverse range of spore-forming bacteria suggests its early evolution within the Firmicutes phylum and its retention due to its essential function in producing viable and robust spores. nih.govunl.pt

Divergence of Regulatory Mechanisms in Related Organisms

While the SpoVK protein itself is well-conserved, the mechanisms that regulate its expression can show significant divergence among different species. In Bacillus subtilis, the expression of spoVK is under the control of the mother cell-specific RNA polymerase sigma factor, σE. nih.gov This places spoVK expression within a well-defined temporal and spatial regulatory cascade that governs the later stages of spore formation. nih.govnih.gov

The architecture of promoter regions for spoVK orthologs can also vary, suggesting adaptations in how the gene is activated in response to different cellular signals. Comparative promoter analysis is a powerful tool for identifying these regulatory differences. researchgate.netnih.gov

Table 2: Comparison of Regulatory Features of spoVK Orthologs

OrganismKnown/Predicted Promoter ElementsKey Transcriptional RegulatorsObserved Divergence from B. subtilis
Bacillus subtilisConsensus σE binding siteσEReference model. nih.gov
Clostridioides difficilePredicted σE binding siteLikely σEDifferences in the upstream sporulation cascade may influence the timing and level of σE activation. nih.gov
Clostridium perfringensPredicted σE binding siteLikely σECoupling of sporulation and toxin production suggests potential for additional regulatory inputs. nih.gov

Evolutionary Trajectory of AAA+ ATPase Family Members Associated with Sporulation

SpoVK is a member of the "Classical AAA+" assemblage, a large and functionally diverse family of P-loop NTPases. nih.gov Phylogenetic analyses have shown that SpoVK belongs to a distinct higher-order clade within this assemblage that includes chaperones with specialized, narrow roles. nih.govresearchgate.net This suggests that SpoVK evolved from a more general-purpose AAA+ ATPase to perform a highly specific function in the context of sporulation.

The evolutionary tree of this particular clade of AAA+ ATPases indicates a close relationship between SpoVK and proteins like CbbX, a chaperone involved in RuBisCO assembly. researchgate.net This relationship points to a common ancestral protein that likely had a chaperone-like function. Over time, through gene duplication and functional divergence, specialized members like SpoVK arose to meet the specific needs of processes like sporulation.

The evolution of sporulation itself is thought to have occurred early in the history of the Firmicutes. unl.pt The recruitment of an existing AAA+ ATPase and its subsequent specialization into SpoVK would have been a critical step in the development of the complex morphological changes required for spore formation.

Implications for Bacterial Pathogenesis and Survival Strategies

The ability to form spores is a primary survival strategy for many bacteria, allowing them to endure harsh environmental conditions such as nutrient deprivation, extreme temperatures, and exposure to radiation and chemicals. longdom.orgnih.gov As an essential component of the sporulation machinery, SpoVK directly contributes to this survival advantage. A defect in SpoVK function leads to a sporulation defect, rendering the bacterium more vulnerable to environmental stresses. nih.gov

In the context of pathogenic bacteria, sporulation is often intimately linked with virulence and disease transmission. For pathogens like Bacillus anthracis (the causative agent of anthrax) and Clostridioides difficile, the spore is the infectious particle. mdpi.com The resilience of the spore allows it to survive outside of a host and to withstand the harsh conditions of the gastrointestinal tract, enabling the bacteria to colonize a new host.

Therefore, the evolutionary conservation and functional integrity of SpoVK have direct implications for the pathogenesis of these organisms. By ensuring the formation of viable spores, SpoVK plays a critical role in the lifecycle of these pathogens. The study of SpoVK and other essential sporulation proteins can provide valuable insights into the survival strategies of pathogenic bacteria and may reveal novel targets for antimicrobial therapies aimed at preventing spore formation and, consequently, disease transmission. nih.gov

Q & A

Q. What ethical considerations apply to SpoVJ knockout studies in pathogenic Bacillus strains?

  • Methodological Answer : Use biosafety level-2 (BSL-2) containment for handling sporulation-deficient pathogens. Obtain approval from institutional biosafety committees (IBCs) and document risk mitigation strategies (e.g., autoclaving cultures pre-disposal) .

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